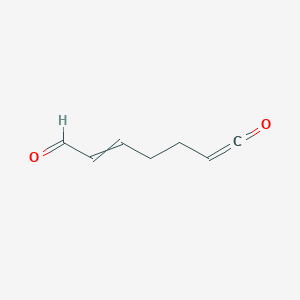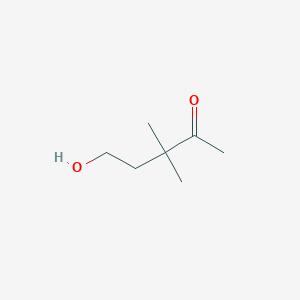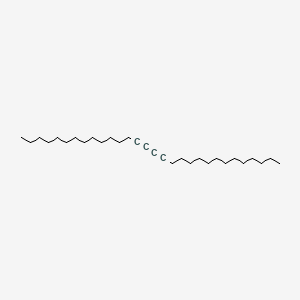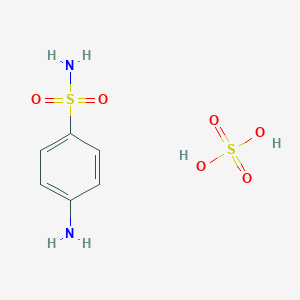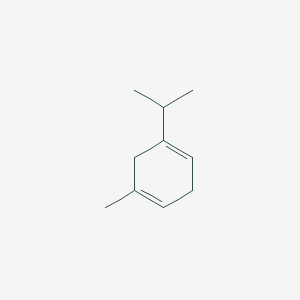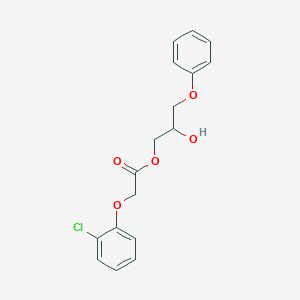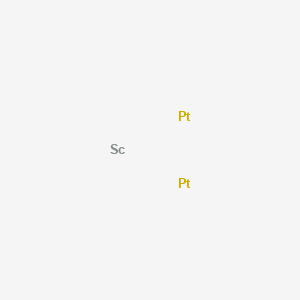
Platinum--scandium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum–scandium (2/1) is an intermetallic compound composed of platinum and scandium in a 2:1 ratio This compound is part of the broader category of platinum-based intermetallics, which are known for their unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of platinum–scandium (2/1) typically involves high-temperature methods. One common approach is the arc-melting technique, where stoichiometric amounts of platinum and scandium are melted together in an inert atmosphere to prevent oxidation. The resulting alloy is then annealed to achieve the desired phase and homogeneity .
Industrial Production Methods
In industrial settings, the production of platinum–scandium (2/1) can involve more scalable methods such as molten salt electrolysis or hot metal reduction. These methods allow for the efficient production of the alloy on a larger scale, making it feasible for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Platinum–scandium (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to revert to its metallic state.
Substitution: Platinum–scandium (2/1) can participate in substitution reactions where one of the metals is replaced by another metal or element.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas and carbon monoxide are typical reducing agents.
Substitution: Reactions often occur in the presence of halides or other metal salts.
Major Products Formed
Oxidation: Formation of platinum and scandium oxides.
Reduction: Reversion to the metallic platinum–scandium alloy.
Substitution: Formation of new intermetallic compounds with different metal compositions
Aplicaciones Científicas De Investigación
Platinum–scandium (2/1) has several scientific research applications:
Materials Science: The compound is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.
Electronics: :
Propiedades
Número CAS |
63706-05-8 |
|---|---|
Fórmula molecular |
Pt2Sc |
Peso molecular |
435.1 g/mol |
Nombre IUPAC |
platinum;scandium |
InChI |
InChI=1S/2Pt.Sc |
Clave InChI |
PHRFTVNCIUXJIY-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


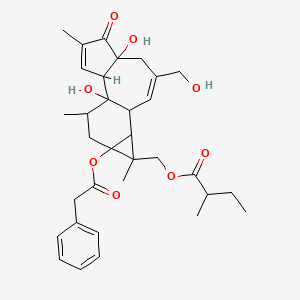
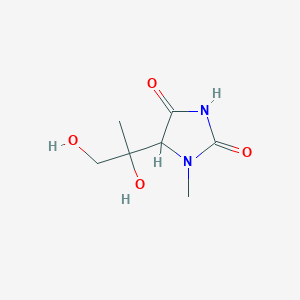
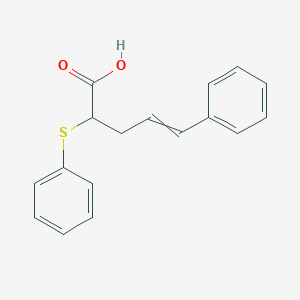
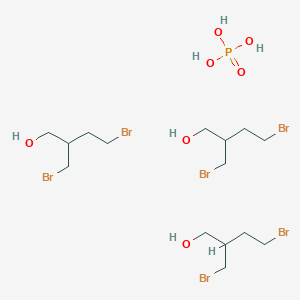

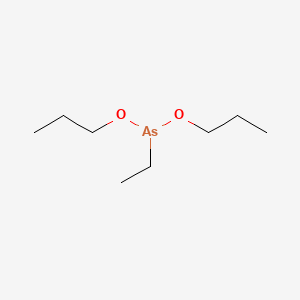
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

